Flurithromycin ethyl succinate is a novel macrolide antibiotic derived from the parent compound flurithromycin. It is primarily utilized in the treatment of various bacterial infections, particularly those affecting the respiratory tract and oral cavity. The compound is characterized by its unique molecular structure, which enhances its pharmacological properties compared to other macrolides.
Flurithromycin ethyl succinate is classified under macrolide antibiotics, a group known for their efficacy against Gram-positive bacteria and some Gram-negative bacteria. This compound is synthesized as an ethyl succinate salt, which improves its solubility and bioavailability compared to its parent compound. The chemical formula for flurithromycin ethyl succinate is with a CAS registry number of 82730-23-2 .
The synthesis of flurithromycin ethyl succinate involves several steps, primarily focusing on the modification of the flurithromycin backbone. The process typically includes:
Flurithromycin ethyl succinate features a large macrocyclic lactone ring typical of macrolide antibiotics, with additional functional groups that enhance its activity. The molecular structure includes:
The structural characterization of flurithromycin ethyl succinate has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) .
Flurithromycin ethyl succinate can undergo various chemical reactions typical for macrolides, including:
Flurithromycin ethyl succinate exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. The mechanism involves:
The compound has demonstrated an inhibitory concentration (IC50) value for protein synthesis at approximately 6 micrograms per milliliter . This mechanism is similar to other macrolides but is enhanced due to structural modifications that improve binding affinity.
Flurithromycin ethyl succinate exhibits distinct physical and chemical properties:
Other relevant data include melting point ranges and specific optical rotation values that confirm its purity and identity.
Flurithromycin ethyl succinate has several applications in medicine:
The discovery of erythromycin in 1952 from Streptomyces erythreus (reclassified as Saccharopolyspora erythraea) marked a pivotal advancement in antibiotic therapy, particularly for penicillin-allergic patients [1] [8]. Despite its broad-spectrum activity against Gram-positive bacteria and some atypical pathogens, erythromycin exhibited significant limitations:
These shortcomings catalyzed efforts to develop semi-synthetic derivatives, leading to the second-generation macrolides in the 1980s. Key innovations included modifications at the C6 hydroxyl and C9 carbonyl positions to prevent acid-catalyzed inactivation [1]. Flurithromycin emerged during this era as an (8,S)-8-fluoro derivative of erythromycin, isolated from a blocked mutant of Streptomyces erythraeus (ATCC 31772) [3]. Simultaneously, derivatives like clarithromycin (6-O-methylation) and azithromycin (15-membered ring expansion) were developed, collectively addressing acid stability and pharmacokinetics while establishing a therapeutic niche for respiratory infections [1] [6].
Table 1: Comparative Structural Features of Key Second-Generation Macrolides
Antibiotic | Core Modification | Acid Stability | Bioavailability |
---|---|---|---|
Erythromycin | None (natural compound) | Low | ~25% |
Flurithromycin | C-8 Fluorination | High | Improved vs. erythromycin |
Clarithromycin | C-6 Methylation | Moderate | ~50% |
Azithromycin | 15-membered ring (methyl-aza substitution) | High | ~37% |
Roxithromycin | C-9 oxime modification | High | >70% |
The strategic incorporation of fluorine into organic pharmaceuticals exploits its unique physicochemical properties: high electronegativity (3.98 Pauling scale), small atomic radius (van der Waals radius ~1.47 Å), and strong carbon-fluorine bond energy (485 kJ/mol) [9]. In macrolide design, fluorine substitution serves dual purposes:
The biological impact of fluorination extends beyond stability. Flurithromycin's fluorine atom enhances lipophilicity (measured by log P), promoting improved tissue penetration compared to erythromycin. This property is particularly advantageous for targeting intracellular pathogens residing within phagocytes or epithelial cells, a therapeutic challenge for less lipophilic antibiotics [3] [4].
Table 2: Impact of C-8 Fluorination on Flurithromycin's Properties vs. Erythromycin
Property | Erythromycin | Flurithromycin | Biological Consequence |
---|---|---|---|
Acid Degradation Rate | High (t½ minutes) | Markedly Reduced | Improved oral bioavailability |
Lipophilicity (Log P) | ~2.5 | Increased | Enhanced tissue penetration & cellular uptake |
MIC90 S. pneumoniae | ~0.03 µg/ml | ≤0.006 µg/ml | Potentiated activity against key respiratory pathogens |
pH Dependency | Significant activity loss at low pH | Reduced pH sensitivity | More reliable activity in diverse infection microenvironments |
Flurithromycin ethyl succinate exemplifies a targeted prodrug strategy designed to overcome the inherent hydrophilicity and potential bitterness of the parent macrolide. The chemical modification involves esterification of the C-2' hydroxyl group on the desosamine sugar with ethyl succinate [4] [5]. This transformation confers critical advantages:
Flurithromycin ethyl succinate occupies a specific therapeutic niche within the macrolide class. Its spectrum aligns with community-acquired respiratory pathogens (Streptococcus pneumoniae, Moraxella catarrhalis, Haemophilus influenzae, and atypical organisms like Mycoplasma pneumoniae), making it suitable for treating bronchitis, pneumonia, and sinusitis [3] [4] [7]. Clinical studies demonstrate efficacy in lower respiratory tract infections, with bacteriological eradication rates reaching 80.2% and satisfactory clinical response (cure + improvement) in 81.9% of patients [4]. While its clinical adoption remains more regional compared to azithromycin or clarithromycin, it represents an important option within the macrolide arsenal, particularly where fluorinated derivatives offer stability advantages.
The prodrug’s design aligns with broader trends in antibiotic optimization. While nanoparticle-encapsulated fluorinated prodrugs represent cutting-edge approaches for hydrophilic drugs like danshensu [2], flurithromycin ethyl succinate employs simpler, metabolically labile esterification – a proven strategy balancing synthetic feasibility with biological efficacy. Its success underscores the continued relevance of chemical derivatization in enhancing established antibiotic scaffolds.
Figure: Metabolic Activation Pathway of Flurithromycin Ethyl Succinate
Flurithromycin Ethyl Succinate (Prodrug, Lipophilic) │ │ Oral Administration ↓ Intestinal Absorption (Passive Diffusion) │ │ Systemic/Esterase Hydrolysis ↓ Flurithromycin (Active Drug) → Binds 50S Ribosomal Subunit → Inhibits Protein Synthesis
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7